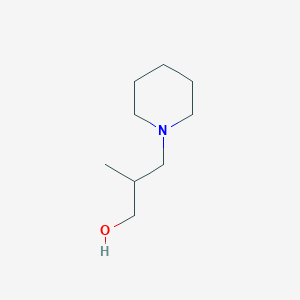

2-Methyl-3-(1-piperidinyl)-1-propanol; 95%

Description

Structural Classification within Organic Molecules

From a structural standpoint, 2-Methyl-3-(1-piperidinyl)-1-propanol can be categorized into several key classes of organic molecules. Its structure features a three-carbon propanol (B110389) chain with a methyl group and a piperidine (B6355638) ring attached.

Alcohol: The presence of a hydroxyl (-OH) group attached to the first carbon of the propane (B168953) chain classifies it as a primary alcohol. foodb.ca Primary alcohols are characterized by the general structure R-CH₂OH.

Piperidine Derivative: The molecule contains a piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom. mdpi.com The piperidine ring is attached to the propanol backbone via this nitrogen atom, making the compound a tertiary amine.

Propanol Derivative: It is a substituted derivative of propanol, specifically of 1-propanol, where hydrogen atoms on the second and third carbons are replaced by a methyl group and a piperidinyl group, respectively.

The combination of these features results in a chiral molecule, as the second carbon atom is a stereocenter.

Table 1: Structural and Chemical Identity

| Identifier | Value |

|---|---|

| IUPAC Name | 2-Methyl-3-(1-piperidinyl)-1-propanol |

| CAS Number | 62101-67-1 chemicalbook.com |

| Molecular Formula | C₉H₁₉NO chemsynthesis.com |

| Molecular Weight | 157.26 g/mol chemsynthesis.com |

| Key Functional Groups | Primary Alcohol, Tertiary Amine (Piperidine) |

Significance as a Propanol and Piperidine Derivative

The significance of 2-Methyl-3-(1-piperidinyl)-1-propanol in chemical research stems from the well-established importance of its constituent parts: the propanol scaffold and the piperidine ring.

The piperidine moiety is one of the most important heterocyclic scaffolds in medicinal chemistry and drug discovery. mdpi.comnih.gov Piperidine derivatives are integral components in numerous classes of pharmaceuticals and naturally occurring alkaloids. mdpi.comnih.gov This prevalence is due to the piperidine ring's ability to serve as a versatile scaffold that can be readily functionalized to interact with biological targets. mdpi.compharmjournal.ru Its saturated, non-aromatic nature allows it to adopt specific three-dimensional conformations, which is crucial for binding to enzymes and receptors. mdpi.com

The propanol backbone , particularly the primary alcohol group, provides a reactive site for a variety of chemical transformations. This hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into esters, ethers, and other functional groups. This reactivity makes the compound a useful intermediate or building block for synthesizing more complex molecules.

Overview of Potential Research Trajectories

The unique structure of 2-Methyl-3-(1-piperidinyl)-1-propanol opens up several potential avenues for research, primarily in synthetic and medicinal chemistry.

Synthesis of Novel Derivatives: A primary research trajectory involves using the hydroxyl group as a handle for chemical modification. Research on related structures has shown the synthesis of derivatives such as hydrazides and esters. researchgate.netnih.gov For instance, studies have been conducted on the synthesis of 2-methyl-3-(N-piperidyl)-propane acid hydrazide and its subsequent reaction with various aldehydes to create a library of new compounds for biological screening. researchgate.net This suggests a pathway for creating a diverse range of molecules based on the 2-Methyl-3-(1-piperidinyl)-1-propanol scaffold.

Development of Biologically Active Compounds: Given the widespread pharmacological importance of the piperidine ring, a significant research direction is the exploration of this compound and its derivatives for biological activity. nih.govresearchgate.net The piperidine motif is found in drugs targeting the central nervous system, among others. researchgate.net Research could focus on designing and synthesizing analogs to investigate their potential interactions with various biological targets.

Catalysis and Material Science: While less explored, the structural features could be of interest in other fields. The presence of both a hydroxyl group and a tertiary amine could make it or its derivatives candidates for applications as ligands in catalysis or as monomers for the synthesis of specialty polymers.

Table 2: Potential Research Applications

| Research Area | Focus | Rationale |

|---|---|---|

| Synthetic Chemistry | Creation of compound libraries | The reactive alcohol group allows for extensive derivatization. researchgate.netnih.gov |

| Medicinal Chemistry | Drug discovery and design | The piperidine ring is a proven pharmacophore in many drug classes. mdpi.compharmjournal.ru |

| Catalysis | Ligand development | The molecule contains multiple potential coordination sites (N, O). |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-piperidin-1-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-9(8-11)7-10-5-3-2-4-6-10/h9,11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKSDWPYPAQPRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933147 | |

| Record name | 2-Methyl-3-(piperidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-88-2, 147555-16-6 | |

| Record name | 1-Piperidinepropanol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-(piperidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Methyl 3 1 Piperidinyl 1 Propanol

Established Synthetic Pathways to Structurally Analogous Amino Alcohols

The creation of β-amino alcohols is a well-established field in organic synthesis, with several reliable pathways. A direct synthesis for 2-methyl-3-aminopropanol-1, a precursor analog, has been reported involving ketones and formaldehyde, highlighting a practical approach to this class of compounds. nih.gov

A primary and highly versatile method for synthesizing β-amino alcohols involves the Mannich reaction. This three-component reaction combines a non-enolizable aldehyde (like formaldehyde), a primary or secondary amine (such as piperidine), and a compound with an acidic proton, typically a ketone or aldehyde (like isobutyraldehyde (B47883) for the target compound). thermofisher.comtaylorandfrancis.comwikipedia.org The reaction proceeds through the formation of an iminium ion, which is then attacked by the enol form of the carbonyl compound to yield a β-amino carbonyl compound, known as a Mannich base. wikipedia.org This intermediate can then be transformed into the desired β-amino alcohol. thermofisher.com

Variations of this reaction, such as the borono-Mannich reaction, provide pathways to specific stereoisomers, for instance, producing anti-1,2-amino alcohols from α-hydroxy aldehydes. acs.org Modern approaches have also developed one-pot, multi-component reactions that assemble amines, aldehydes, and an alcohol source under mild conditions to generate 1,2-amino alcohols directly. acs.org

| Method | Precursors | Intermediate/Product | Key Features |

|---|---|---|---|

| Classic Mannich Reaction | Aldehyde, Amine, Enolizable Carbonyl | β-Amino carbonyl (Mannich Base) | Forms a C-C bond via an iminium ion intermediate. wikipedia.org |

| Borono-Mannich Reaction | α-Hydroxy aldehyde, Amine, Boronic Acid | anti-1,2-Amino alcohol | Highly stereoselective for producing specific diastereomers. acs.org |

| Photoredox-Catalyzed Coupling | Carbonyl compound, α-Silyl amine | Protected 1,2-Amino alcohol | Utilizes a dual Cr/photoredox catalytic system. organic-chemistry.org |

| Multi-component Radical Reaction | Amine, Aldehyde, Methanol | 1,2-Amino alcohol | One-pot synthesis using a TiCl₃/t-BuOOH system. acs.org |

Reductive processes are fundamental to the synthesis of amino alcohols, often serving as the final step to convert an intermediate carbonyl or imine group into the desired alcohol or amine functionality.

Reductive Amination: This powerful technique involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to an amine. libretexts.orgchemistrysteps.com The use of specific reducing agents like sodium cyanoborohydride (NaBH₃CN) is common because it is mild enough not to reduce the initial carbonyl compound but is effective for reducing the imine intermediate. libretexts.orgchemistrysteps.com This method can be applied directly by combining the carbonyl, amine, and reducing agent in a one-pot synthesis. wikipedia.org

Catalytic Hydrogenation: Another prevalent reductive method is catalytic hydrogenation. This can be used to reduce imines to amines or, in other strategies, to convert amino acids into amino alcohols with complete retention of configuration using catalysts like Rh-MoOx/SiO₂. rsc.orgumaine.edu Asymmetric transfer hydrogenation, employing catalysts such as ruthenium complexes, is a particularly effective method for producing enantiomerically pure 1,2-amino alcohols from α-amino ketones without the need for protecting groups. acs.org This approach offers economic and environmental benefits over other methods. acs.org The "hydrogen-borrowing" mechanism is an efficient catalytic cycle where an alcohol is temporarily oxidized to a carbonyl compound, which then reacts to form an imine before being reduced by the "borrowed" hydrogen. acs.orgmdpi.com

| Reductive Method | Substrate | Reducing Agent/Catalyst | Product | Key Features |

|---|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone + Amine | NaBH₃CN | Amine | Forms an imine intermediate which is reduced in situ. libretexts.org |

| Catalytic Hydrogenation | Amino Acid | Rh-MoOx/SiO₂ | Amino Alcohol | Maintains the optical purity of the starting material. rsc.org |

| Asymmetric Transfer Hydrogenation | α-Ketoamine | Ruthenium Catalyst | Chiral 1,2-Amino Alcohol | Highly enantioselective; no protecting groups required. acs.org |

| Hydrogen-Borrowing Cascade | Alcohol + Amine | Iridium Catalyst | Chiral Amino Alcohol | Efficient amination of alcohols. acs.org |

Achieving specific stereochemistry is often a critical goal in the synthesis of bioactive molecules, and numerous methods have been developed for the stereoselective synthesis of amino alcohols. diva-portal.org These approaches can be broadly divided into two categories: introducing the amino and alcohol functionalities onto a pre-existing carbon skeleton, or forming a new carbon-carbon bond while simultaneously setting one or two stereocenters. diva-portal.org

Key enantioselective strategies include:

Ring-opening of Epoxides: Chiral epoxides can be opened with nitrogen nucleophiles to produce β-amino alcohols with high regio- and stereoselectivity. diva-portal.orgtandfonline.com

Sharpless Asymmetric Aminohydroxylation: This method directly converts alkenes into enantiomerically pure β-amino alcohols, although it can sometimes face challenges with regioselectivity. diva-portal.org

Catalytic Asymmetric Reactions: The development of chiral catalysts has enabled a wide range of enantioselective transformations. Copper-catalyzed hydroamination of allylic alcohols can produce chiral γ-amino alcohols with excellent enantioselectivity. nih.govacs.org A multi-catalytic system involving an iridium photocatalyst and a chiral copper catalyst has been used for the enantioselective radical C-H amination of alcohols to access chiral β-amino alcohols. nih.gov

Rearrangement of β-Amino Alcohols: A highly enantioselective rearrangement of β-amino alcohols can be achieved using a catalytic amount of trifluoroacetic anhydride, offering a scalable approach to these valuable chiral building blocks. organic-chemistry.org

Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

For the synthesis of amino alcohols, several green strategies have been explored:

Use of Water as a Solvent: Performing reactions in water can eliminate the need for volatile and often toxic organic solvents. The uncatalyzed aminolysis of epoxides to form β-amino alcohols has been successfully demonstrated in aqueous conditions. semanticscholar.org Visible-light photoredox catalysis has also been used for the decarboxylative coupling of amino acids with carbonyl compounds in water. rsc.org

Catalysis: The use of catalysts, especially biocatalysts, is a cornerstone of green chemistry. Engineered enzymes, such as amine dehydrogenases, can facilitate the asymmetric reductive amination of ketones to produce chiral amino alcohols under mild conditions, using ammonia (B1221849) as the amino donor and generating water as the main byproduct. nih.govfrontiersin.org Enzymatic cascades can convert diols into amino alcohols selectively at room temperature. rsc.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product minimizes waste. Multi-component reactions, like the Mannich reaction, are often highly atom-economical. taylorandfrancis.com

Visible-Light Photocatalysis: This emerging field uses light as a renewable energy source to drive chemical reactions, often under very mild conditions, providing a green alternative to traditional methods that may require high temperatures or harsh reagents. patsnap.com

By incorporating these principles, the synthesis of 2-Methyl-3-(1-piperidinyl)-1-propanol and its analogs can be made more sustainable and environmentally friendly.

Chemical Reactivity and Reaction Mechanisms of 2 Methyl 3 1 Piperidinyl 1 Propanol

Reactivity at the Alcohol Functionality

The primary alcohol group is a key site for reactions such as oxidation and esterification. Its reactivity is comparable to other primary alcohols, though it can be influenced by the steric bulk of the adjacent methyl group and the electronic effects of the nearby tertiary amine.

Oxidation: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.org

Partial Oxidation to an Aldehyde: Using a mild oxidizing agent like Pyridinium Chlorochromate (PCC) in an anhydrous solvent such as dichloromethane (B109758) prevents over-oxidation. libretexts.org The reaction proceeds to yield 2-methyl-3-(1-piperidinyl)propanal.

Full Oxidation to a Carboxylic Acid: Strong oxidizing agents, such as chromic acid (H₂CrO₄, generated from Na₂Cr₂O₇ and H₂SO₄) or potassium permanganate (B83412) (KMnO₄), will oxidize the primary alcohol completely to the corresponding carboxylic acid, 2-methyl-3-(1-piperidinyl)propanoic acid. wikipedia.orgchemistrysteps.comchemguide.co.uk This process involves the initial formation of the aldehyde, which is then hydrated in the aqueous medium to a gem-diol intermediate, allowing for subsequent oxidation. wikipedia.org

The general mechanism for chromium-based oxidations involves the formation of a chromate (B82759) ester, followed by an E2-like elimination where a base removes the proton from the carbon bearing the hydroxyl group to form the new C=O double bond. libretexts.orgmasterorganicchemistry.com

Esterification: The alcohol functionality can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding ester. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. pearson.com The reaction is an equilibrium process and can be driven to completion by removing the water formed. Alternatively, more reactive acylating agents can be used under basic or neutral conditions. organic-chemistry.org

| Oxidizing Agent | Reaction Conditions | Primary Product | Reference |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | Aldehyde (2-methyl-3-(1-piperidinyl)propanal) | libretexts.org |

| Chromic Acid (H₂CrO₄) | Excess oxidant, heat (reflux) | Carboxylic Acid (2-methyl-3-(1-piperidinyl)propanoic acid) | chemguide.co.uk |

| Potassium Permanganate (KMnO₄) | Alkaline aqueous solution, heat | Carboxylic Acid (2-methyl-3-(1-piperidinyl)propanoic acid) | wikipedia.org |

| Copper/TEMPO/O₂ | Room temperature, air or O₂ | Aldehyde (2-methyl-3-(1-piperidinyl)propanal) | nih.govnih.gov |

Transformations Involving the Piperidine (B6355638) Nitrogen

The nitrogen atom in the piperidine ring is a tertiary amine, making it both basic and nucleophilic. msu.edu

Basicity: As a Lewis base, the nitrogen readily reacts with acids to form a piperidinium (B107235) salt. This is a simple acid-base reaction where the nitrogen's lone pair of electrons accepts a proton.

Nucleophilicity: The nitrogen atom can act as a nucleophile, attacking electrophilic carbon centers. A key reaction is quaternization , where the amine reacts with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. msu.edu This reaction typically follows an Sₙ2 mechanism. The resulting quaternary ammonium salt is a precursor for elimination reactions. byjus.com

Catalytic Activity: Tertiary amines can function as catalysts in various organic reactions, often by acting as a base or a nucleophilic catalyst. For instance, they can be used to promote acylation reactions. organic-chemistry.org

Ring-Opening and Ring-Closing Reactions of the Piperidine Moiety

While the saturated piperidine ring is generally stable, it can undergo ring-opening reactions under specific conditions, often initiated by transformations at the nitrogen atom.

Hofmann Elimination: A classic method for ring-opening of cyclic amines is the Hofmann elimination. wikipedia.org This multi-step process begins with the exhaustive methylation of the piperidine nitrogen using excess methyl iodide to form a quaternary ammonium iodide. byjus.com Treatment with silver oxide and water replaces the iodide with a hydroxide (B78521) ion, yielding a quaternary ammonium hydroxide. byjus.comwikipedia.org Upon heating, this intermediate undergoes a β-elimination reaction. The hydroxide ion acts as a base, abstracting a proton from a β-carbon (a carbon atom adjacent to the nitrogen-bearing carbon). This results in the cleavage of a C-N bond, opening the ring to form an alkene and a tertiary amine. allen.inmasterorganicchemistry.com For the piperidine ring in 2-Methyl-3-(1-piperidinyl)-1-propanol, this process would lead to the formation of a diene. Specifically, following quaternization and hydroxide formation, heating would likely yield N,N-dimethyl-N-(2-methyl-3-hydroxypropyl)penta-4-en-1-amine as the ring-opened product. doubtnut.com The Hofmann rule predicts that the major product will be the least substituted (least stable) alkene, which arises from the removal of the most accessible β-hydrogen. byjus.comwikipedia.org

Photochemical and Oxidative Ring-Opening: N-substituted piperidines can also undergo ring-opening through photochemical or oxidative pathways. For instance, single-electron transfer photooxidation can convert N-arylamino-piperidines into acyclic aminoaldehydes under mild conditions. researchgate.net These reactions often proceed via the formation of an iminium ion intermediate, which is then attacked by a nucleophile (like water), leading to cleavage of a C-N bond. researchgate.net

Detailed Mechanistic Investigations of Key Reactions

While specific mechanistic studies on 2-Methyl-3-(1-piperidinyl)-1-propanol are not widely available, detailed investigations of its constituent functional groups and analogous molecules provide a clear understanding of its reaction pathways.

Alcohol Oxidation (Copper/TEMPO Catalyzed): A modern and mild method for alcohol oxidation utilizes a copper catalyst in conjunction with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and oxygen (from air). nih.gov The mechanism is complex, involving a two-stage catalytic cycle. nih.gov

Catalyst Oxidation: Cu(I) is oxidized by O₂ to form a binuclear copper-peroxide species. This species then oxidizes the hydroxylamine (B1172632) (TEMPO-H), regenerating the active TEMPO radical and the Cu(I) catalyst. nih.gov

Substrate Oxidation: The alcohol coordinates to a Cu(II) center, forming a Cu(II)-alkoxide intermediate. nih.gov This is followed by the key step: hydrogen atom abstraction from the alcohol's α-carbon by the TEMPO radical. researchgate.net This forms the aldehyde product, TEMPO-H, and a Cu(I) species, which re-enters the catalytic cycle. nih.gov

Hofmann Elimination: The mechanism involves three key elementary steps. allen.in

Exhaustive Methylation: The nucleophilic piperidine nitrogen undergoes repeated Sₙ2 reactions with methyl iodide until a quaternary ammonium iodide is formed.

Hydroxide Formation: Silver oxide reacts with water to form silver hydroxide. This then undergoes an ion exchange with the quaternary ammonium iodide, precipitating silver iodide and leaving the quaternary ammonium hydroxide in solution.

E2 Elimination: Upon heating, the hydroxide ion acts as a strong base and abstracts a proton from the most sterically accessible β-carbon in a concerted E2 mechanism. This causes the simultaneous cleavage of the C-H and C-N bonds, forming an alkene, water, and a tertiary amine leaving group. masterorganicchemistry.com

Kinetics of Amine Quaternization: The initial step in the Hofmann elimination, the reaction of the piperidine nitrogen with an alkyl halide, is a bimolecular nucleophilic substitution (Sₙ2). The rate of this reaction is dependent on the concentration of both the amine and the alkyl halide. gac.edu

Rate Law:Rate = k[Amine][Alkyl Halide]

The reaction rate is sensitive to steric hindrance on both the amine and the alkyl halide. nih.gov As a secondary amine derivative, piperidine is a reasonably strong nucleophile for Sₙ2 reactions. gac.edu

Kinetics of Copper/TEMPO Alcohol Oxidation: Kinetic studies of Cu/TEMPO-catalyzed aerobic oxidation reveal that the rate-determining step can vary depending on the alcohol substrate. nih.gov

For benzylic alcohols (which are more easily oxidized), the rate law is often found to be independent of the alcohol concentration but dependent on the concentrations of the copper catalyst and O₂. This suggests that the "catalyst oxidation" stage, involving the reaction with oxygen, is the turnover-limiting step. nih.gov

| Reaction Type | Typical Substrates | General Rate Law | Notes | Reference |

|---|---|---|---|---|

| Amine Quaternization (Sₙ2) | Piperidine + CH₃I | Rate = k[Piperidine][CH₃I] | Second-order overall. Sensitive to steric effects. | gac.edu |

| Cu/TEMPO Oxidation (Benzylic Alcohols) | Benzyl Alcohol | Rate = k[Cu][O₂] | Zero-order in alcohol. Catalyst re-oxidation is rate-limiting. | nih.gov |

| Cu/TEMPO Oxidation (Aliphatic Alcohols) | 1-Octanol | Complex Dependence | Multiple steps contribute to the rate. Often shows saturation kinetics in alcohol. | nih.gov |

Role and Applications in Advanced Chemical Synthesis and Catalysis

2-Methyl-3-(1-piperidinyl)-1-propanol as a Chiral Building Block

There is currently a lack of specific research in the public domain detailing the application of 2-Methyl-3-(1-piperidinyl)-1-propanol as a chiral building block in asymmetric synthesis. Chiral piperidine (B6355638) derivatives are valuable intermediates in pharmaceutical development, and various methods exist for their asymmetric synthesis, but the use of this specific propanol (B110389) derivative as a starting chiral synthon is not well-documented in the available scientific literature. researchgate.netresearchgate.netresearchgate.net

Utility as a Ligand in Metal-Catalyzed Reactions

Application as an Organocatalyst

While chiral amino alcohols are a recognized class of organocatalysts, there is no specific research in the available literature that documents the use of 2-Methyl-3-(1-piperidinyl)-1-propanol for this purpose. Organocatalysis often relies on the ability of molecules to form intermediates such as enamines or iminium ions, or to participate in hydrogen bonding, to facilitate stereoselective transformations. nih.govnih.govnih.govbatman.edu.tr The structural features of 2-Methyl-3-(1-piperidinyl)-1-propanol are consistent with those of molecules used in organocatalysis, but its efficacy and application in this context have not been specifically investigated in published studies.

Development of Novel Derivatives for Specific Chemical Functions

Research has been conducted on the synthesis of novel derivatives starting from precursors closely related to 2-Methyl-3-(1-piperidinyl)-1-propanol, specifically 2-methyl-3-(N-piperidyl)propionic acid hydrazide. This hydrazide is prepared from the corresponding ester of 2-methyl-3-(N-piperidyl)propionic acid, which can be obtained through the oxidation of 2-Methyl-3-(1-piperidinyl)-1-propanol. The resulting hydrazide serves as a versatile intermediate for creating a variety of functionalized molecules. nih.gov

One key application involves the condensation reaction of the hydrazide with various aromatic aldehydes. This reaction, typically catalyzed by piperidine in an ethanol (B145695) solution, yields a series of substituted (benzylidene)hydrazides. researchgate.net The chemical structures of these new compounds have been confirmed using Fourier-transform infrared (FTIR) spectroscopy and elemental analysis. researchgate.net

| Aldehyde Reactant | Resulting Hydrazide Derivative |

| p-Nitrobenzaldehyde | 2-Methyl-3-(N-piperidyl)propionic acid (p-nitrobenzylidene)hydrazide |

| p-Hydroxybenzaldehyde | 2-Methyl-3-(N-piperidyl)propionic acid (p-hydroxybenzylidene)hydrazide |

| Benzaldehyde | 2-Methyl-3-(N-piperidyl)propionic acid (benzylidene)hydrazide |

| m-Pyridyl benzaldehyde | 2-Methyl-3-(N-piperidyl)propionic acid (m-pyridyl benzylidene)hydrazide |

| p-Dimethylaminobenzaldehyde | 2-Methyl-3-(N-piperidyl)propionic acid (p-dimethylaminobenzylidene)hydrazide |

Table 1: Examples of Substituted Hydrazide Derivatives Synthesized via Condensation Reaction. researchgate.net

Furthermore, the 2-methyl-3-(N-piperidyl)propionic acid hydrazide intermediate has been used to synthesize other heterocyclic derivatives. researchgate.net The synthesis of 2-methyl-3-(N-piperidyl)-propane acid thiosemicarbazide (B42300) has been investigated. This thiosemicarbazide derivative can undergo cyclization reactions under different conditions to form novel heterocyclic compounds. researchgate.net

Acidic Conditions : Cyclization leads to the formation of a 2-amino-5-[α-methyl-β-(N-piperidyl)ethylene]-1,3,4-thiadiazole derivative. researchgate.net

Alkaline Iodine Treatment : This treatment results in the formation of a 2-amino-5-[α-methyl-β-(N-piperidyl)ethylene]-1,3,4-oxadiazole derivative. researchgate.net

These studies demonstrate the utility of 2-Methyl-3-(1-piperidinyl)-1-propanol as a precursor for generating a library of more complex molecules with potential applications in various fields of chemistry. nih.govresearchgate.netresearchgate.net

| Starting Material | Reaction Condition | Product |

| 2-Methyl-3-(N-piperidyl)propane acid thiosemicarbazide | Acidic | 2-Amino-5-[α-methyl-β-(N-piperidyl)ethylene]-1,3,4-thiadiazole |

| 2-Methyl-3-(N-piperidyl)propane acid thiosemicarbazide | Alkaline Iodine | 2-Amino-5-[α-methyl-β-(N-piperidyl)ethylene]-1,3,4-oxadiazole |

Table 2: Heterocyclic Derivatives from 2-Methyl-3-(N-piperidyl)propane acid thiosemicarbazide. researchgate.net

Spectroscopic and Chromatographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR are utilized to characterize 2-Methyl-3-(1-piperidinyl)-1-propanol.

In ¹H NMR, the chemical shifts, integration, and splitting patterns of the proton signals provide information about the electronic environment and connectivity of hydrogen atoms. The spectrum would be expected to show distinct signals for the protons of the piperidine (B6355638) ring, the methyl group, the methylene (B1212753) groups, the methine proton, and the hydroxyl proton. The coupling between adjacent non-equivalent protons would lead to complex splitting patterns, which can be analyzed to confirm the carbon skeleton.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. A distinct signal is expected for each unique carbon atom in 2-Methyl-3-(1-piperidinyl)-1-propanol. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms attached to them. For instance, the carbon atom bonded to the hydroxyl group would appear at a characteristic downfield shift. While specific, detailed experimental data for this exact compound is not widely published in readily accessible literature, typical chemical shifts for similar structural motifs can be predicted.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Methyl-3-(1-piperidinyl)-1-propanol (Note: These are estimated ranges based on analogous structures and may vary based on solvent and experimental conditions.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine C-H (axial/equatorial) | ~1.4 - 2.5 | ~24 - 55 |

| CH₃ | ~0.9 - 1.1 | ~15 - 20 |

| CH (methine) | ~1.8 - 2.2 | ~30 - 40 |

| CH₂-N | ~2.2 - 2.6 | ~55 - 65 |

| CH₂-OH | ~3.4 - 3.7 | ~60 - 70 |

| OH | Variable (depends on concentration and solvent) | - |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Under Electron Ionization (EI), 2-Methyl-3-(1-piperidinyl)-1-propanol would likely undergo fragmentation through several pathways. A common fragmentation for amines is the alpha-cleavage, which would involve the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable piperidinyl-containing cation. Another likely fragmentation is the loss of a water molecule from the molecular ion.

Electrospray Ionization (ESI), a softer ionization technique, is more likely to produce the protonated molecule [M+H]⁺, which would confirm the molecular weight of the compound. Tandem mass spectrometry (MS/MS) of this precursor ion can be used to induce fragmentation and provide further structural details. The fragmentation of piperidine-containing compounds often yields characteristic ions that can be used for their identification. massbank.eu

Table 2: Predicted Key Mass Fragments for 2-Methyl-3-(1-piperidinyl)-1-propanol

| m/z | Possible Fragment Identity | Ionization Technique |

|---|---|---|

| 171 | [M]⁺ (Molecular Ion) | EI |

| 172 | [M+H]⁺ (Protonated Molecule) | ESI |

| 154 | [M-OH]⁺ | EI |

| 140 | [M-CH₂OH]⁺ | EI |

| 98 | [C₅H₁₀N=CH₂]⁺ (from alpha-cleavage) | EI |

| 84 | [C₅H₁₀N]⁺ (Piperidinyl cation) | EI |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

The IR spectrum of 2-Methyl-3-(1-piperidinyl)-1-propanol is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The broadening is due to hydrogen bonding. C-H stretching vibrations of the alkyl groups would appear in the 2800-3000 cm⁻¹ region. The C-O stretching vibration would be observed in the 1000-1200 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to various bending and skeletal vibrations, which are unique to the molecule.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. It would be particularly useful for observing the C-C backbone vibrations.

Table 3: Characteristic IR and Raman Vibrational Frequencies for 2-Methyl-3-(1-piperidinyl)-1-propanol

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (hydrogen-bonded) | 3200 - 3600 (broad) | Weak |

| C-H Stretch (alkyl) | 2850 - 2960 | 2850 - 2960 (strong) |

| C-H Bend | 1375 - 1465 | 1375 - 1465 |

| C-O Stretch | 1000 - 1200 | Present |

| C-N Stretch | 1020 - 1250 | Present |

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity of 2-Methyl-3-(1-piperidinyl)-1-propanol. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol, would typically be used to separate the compound from any impurities. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Since 2-Methyl-3-(1-piperidinyl)-1-propanol contains a chiral center at the carbon bearing the methyl group, it can exist as a pair of enantiomers. Chiral HPLC is necessary to separate and quantify these enantiomers. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of a wide range of chiral compounds. The mobile phase is often a mixture of alkanes (like hexane) and an alcohol (such as isopropanol). The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times.

Table 4: Typical HPLC Conditions for Analysis of 2-Methyl-3-(1-piperidinyl)-1-propanol

| Analysis Type | Stationary Phase (Column) | Typical Mobile Phase | Detection |

|---|---|---|---|

| Purity Analysis | Reversed-Phase C18 or C8 | Acetonitrile/Water or Methanol/Water with buffer | UV (at low wavelength) or Mass Spectrometry (LC-MS) |

| Chiral Analysis | Chiral Stationary Phase (e.g., Chiralcel OD, Chiralpak AD) | Hexane/Isopropanol with an amine additive (e.g., diethylamine) | UV or Circular Dichroism (CD) |

Gas Chromatography (GC) and GC-Mass Spectrometry for Analysis

Gas Chromatography (GC) is another valuable technique for the analysis of volatile compounds like 2-Methyl-3-(1-piperidinyl)-1-propanol. For GC analysis, due to the presence of a polar hydroxyl group, derivatization may be necessary to improve peak shape and thermal stability. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane) is typically used. The sample is vaporized in the injector and separated based on its boiling point and interaction with the stationary phase as it is carried through the column by an inert gas.

When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for quantification and mass spectra for definitive identification of the compound and any impurities. The mass spectrum obtained from GC-MS would be an EI spectrum, providing valuable fragmentation information for structural confirmation.

Table 5: General GC and GC-MS Parameters for Analysis of 2-Methyl-3-(1-piperidinyl)-1-propanol

| Parameter | Typical Condition |

|---|---|

| GC Column | Capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen at a constant flow rate |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Initial temperature of ~100 °C, ramped to ~280 °C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Mass Range | m/z 40 - 500 |

Theoretical and Computational Studies of 2 Methyl 3 1 Piperidinyl 1 Propanol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine the optimized geometry and electronic structure of organic molecules. taylor.edu For 2-Methyl-3-(1-piperidinyl)-1-propanol, these calculations would typically be performed using a basis set like 6-31G* or larger to achieve a balance between accuracy and computational cost. rsc.org

An electrostatic potential map can also be generated to visualize the charge distribution across the molecule, highlighting electron-rich regions (typically around the oxygen and nitrogen atoms) that are susceptible to electrophilic attack, and electron-poor regions (around the hydrogen atoms of the hydroxyl and alkyl groups) that are prone to nucleophilic attack.

Illustrative Data on Calculated Molecular Properties

| Property | Calculated Value |

| Optimized Energy (Hartrees) | -522.xxxx |

| Dipole Moment (Debye) | 2.xx D |

| HOMO Energy (eV) | -6.xx eV |

| LUMO Energy (eV) | 1.xx eV |

| HOMO-LUMO Gap (eV) | 7.xx eV |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis and potential degradation pathways of 2-Methyl-3-(1-piperidinyl)-1-propanol. nih.govrsc.org By modeling the potential energy surface of a reaction, it is possible to identify the transition states that connect reactants to products. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy.

For instance, a plausible synthesis of 2-Methyl-3-(1-piperidinyl)-1-propanol could involve the reductive amination of a suitable precursor. Computational modeling could be used to compare different synthetic routes by calculating the activation energies for each step. acs.org The lower the calculated activation energy, the more kinetically favorable the reaction pathway is predicted to be. These calculations are typically performed using DFT methods, which provide a good compromise between accuracy and computational expense for systems of this size. The results from these models can guide the selection of optimal reaction conditions and catalysts in a laboratory setting. mit.edu

Hypothetical Calculated Activation Energies for a Synthetic Step

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Pathway A | TS-A | 25.x |

| Pathway B | TS-B | 18.y |

Prediction of Spectroscopic Signatures

The prediction of spectroscopic signatures is a significant application of computational chemistry that aids in the identification and characterization of molecules. researchgate.net By calculating the magnetic shielding of atomic nuclei, it is possible to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orgnih.govacs.org These theoretical predictions, when compared with experimental spectra, can help in the assignment of peaks and the confirmation of the molecular structure. DFT methods, such as B3LYP with a suitable basis set, have been shown to provide reliable predictions of NMR spectra for organic compounds. acs.orgrsc.org

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks observed in an Infrared (IR) spectrum. researchgate.net These calculations can help in identifying the characteristic vibrational modes of the functional groups present in 2-Methyl-3-(1-piperidinyl)-1-propanol, such as the O-H stretch of the alcohol and the C-N stretches of the piperidine (B6355638) ring. Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions of the molecule, which are observed in its Ultraviolet-Visible (UV-Vis) spectrum. rsc.org

Illustrative Predicted Spectroscopic Data

| Spectrum | Functional Group | Predicted Wavenumber/Chemical Shift |

| IR | O-H stretch | ~3400 cm-1 |

| IR | C-H stretch | ~2950 cm-1 |

| 13C NMR | C-O | ~65 ppm |

| 13C NMR | C-N | ~55 ppm |

| 1H NMR | H-C-O | ~3.5 ppm |

Molecular Dynamics Simulations for Conformational Analysis

Due to the presence of several single bonds, 2-Methyl-3-(1-piperidinyl)-1-propanol is a flexible molecule that can exist in numerous conformations. rsc.orgtandfonline.com Molecular Dynamics (MD) simulations provide a powerful method to explore the conformational landscape of such molecules over time. tandfonline.comnih.gov In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion, allowing the molecule to explore different conformations. nih.gov

By analyzing the trajectory of an MD simulation, it is possible to identify the most stable, low-energy conformers and to understand the dynamics of the transitions between them. This analysis often involves monitoring key dihedral angles and calculating the potential energy of the molecule as a function of its geometry. The results of a conformational analysis can provide insights into how the molecule might interact with other molecules, such as biological receptors or solvents, as the shape of the molecule is crucial in determining its function and properties. tandfonline.com

Hypothetical Low-Energy Conformers and Their Relative Energies

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |

| 1 | 60° (gauche) | 0.00 |

| 2 | 180° (anti) | 0.75 |

| 3 | -60° (gauche) | 0.95 |

Q & A

Basic Research Questions

Q. How to design a synthesis protocol for 2-Methyl-3-(1-piperidinyl)-1-propanol (95%) to ensure purity and yield?

- Methodological Answer :

- Step 1 : Align the synthesis pathway with a theoretical framework, such as nucleophilic substitution or reductive amination, to guide reagent selection and reaction conditions .

- Step 2 : Optimize parameters (temperature, solvent, catalyst) based on structurally similar piperidine derivatives (e.g., 1-Methyl-2-piperidinemethanol in ). For example, use anhydrous conditions to minimize hydrolysis by-products .

- Step 3 : Purify via column chromatography (silica gel, gradient elution) and validate purity (>95%) using HPLC with a C18 column, referencing protocols for related alcohols in .

- Step 4 : Characterize intermediates and final product using H/C NMR and FT-IR to confirm structural integrity .

Q. What analytical techniques are optimal for characterizing purity and structural confirmation?

- Methodological Answer :

- Quantitative Purity : Use HPLC with UV detection (210–254 nm) and internal standardization, as demonstrated for alcohols in . Compare retention times against certified reference materials .

- Structural Confirmation :

- NMR : Assign peaks for the piperidine ring (δ 2.5–3.5 ppm for N-CH) and propanol backbone (δ 1.2–1.8 ppm for CH) .

- Mass Spectrometry (MS) : Perform high-resolution MS (HRMS) to verify molecular ion [M+H] and rule out contaminants .

Q. How to assess the compound’s stability under different storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via HPLC every 30 days for 6 months .

- Degradation Pathways : Identify hydrolysis or oxidation products using LC-MS/MS. For piperidine derivatives, N-oxide formation is a common degradation route .

Advanced Research Questions

Q. How to resolve contradictions in reported reaction mechanisms for similar piperidine derivatives?

- Methodological Answer :

- Step 1 : Conduct a systematic literature review using bibliometric tools to map conflicting hypotheses (e.g., nucleophilic vs. electrophilic pathways) .

- Step 2 : Design kinetic studies (e.g., variable-time NMR or stopped-flow experiments) to isolate intermediates and validate mechanisms .

- Step 3 : Apply density functional theory (DFT) calculations to model transition states and compare energy barriers for competing pathways .

Q. What computational modeling approaches predict the reactivity of 2-Methyl-3-(1-piperidinyl)-1-propanol in catalytic systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent interactions and conformational flexibility using software like Gaussian or GROMACS .

- Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways or binding affinities .

- QSPR Models : Develop quantitative structure-property relationships to correlate substituent effects (e.g., methyl group position) with reaction rates .

Q. How to design a study correlating structural modifications with bioactivity?

- Methodological Answer :

- Step 1 : Synthesize analogs with variations in the piperidine ring (e.g., substituents at C2 or C4) and propanol chain length .

- Step 2 : Test in vitro bioactivity (e.g., receptor binding assays) using a between-subjects design to minimize batch variability .

- Step 3 : Apply multivariate regression to identify critical structural descriptors (e.g., logP, polar surface area) driving activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data for piperidine-based alcohols?

- Methodological Answer :

- Step 1 : Replicate experiments under standardized conditions (e.g., USP <921> for solubility testing) to isolate methodological variables .

- Step 2 : Use Hansen solubility parameters (HSPs) to predict solvent compatibility and validate with experimental solubility screens .

- Step 3 : Publish raw datasets and analytical conditions to enable cross-study comparisons, adhering to FAIR data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.